molecular formula C7H5BrF3N B13015673 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B13015673
M. Wt: 240.02 g/mol
InChI Key: TWPVEUDURFDLCG-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine typically involves the bromination of 4-methyl-6-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The bromine atom can participate in halogen bonding, further stabilizing its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Properties

IUPAC Name

2-bromo-4-methyl-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPVEUDURFDLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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